An In-depth Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
An In-depth Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
This guide provides a comprehensive technical overview of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, synthesis, analytical characterization, and applications.
Core Chemical Identity
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a bifunctional molecule featuring a cyclohexane ring with a methyl ester and an aminomethyl group in a specific trans stereochemical arrangement. This defined stereochemistry is crucial for its role as a building block in the synthesis of complex, biologically active molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Numbers | 50738-63-1, 23199-14-6 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | [1] |
| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate | [1] |
| Physical State | Solid (predicted) | [2] |
| Boiling Point | 240.7°C at 760 mmHg (predicted) | [3] |
| Flash Point | 106.2°C (predicted) | [3] |
| Density | 1.014 g/cm³ (predicted) | [3] |
Synthesis and Mechanism
The synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is typically achieved through a multi-step process starting from p-aminobenzoic acid. The key transformation is the stereoselective hydrogenation of the aromatic ring, followed by esterification of the carboxylic acid.
Synthetic Pathway Overview
The general synthetic approach involves the catalytic hydrogenation of p-aminomethyl benzoic acid to yield 4-aminomethyl cyclohexane carboxylic acid, which is then esterified. The control of stereochemistry to obtain the desired trans isomer is a critical aspect of this synthesis.
Caption: General synthetic workflow for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from patented industrial processes.[4][5]
Step 1: Catalytic Hydrogenation of p-Aminomethyl Benzoic Acid
-
Reaction Setup: In a high-pressure autoclave, combine p-aminomethyl benzoic acid (1.0 eq), a ruthenium on carbon catalyst (Ru/C, 5-10 wt%), and an aqueous solution of sodium hydroxide (2.0 eq).[4]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 80-150 kg/cm ² and heat the reaction mixture to 140-170°C.[4]
-
Reaction Monitoring: Maintain the reaction under these conditions for several hours until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Workup: Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-aminomethyl cyclohexane carboxylic acid. The trans isomer is the thermodynamically more stable product and is often favored under these conditions.
Step 2: Esterification
-
Reaction Setup: To the aqueous solution of 4-aminomethyl cyclohexane carboxylic acid, add an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid.
-
Esterification: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography to yield (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the aminomethyl protons, and the cyclohexane ring protons. The coupling constants of the cyclohexane protons can help confirm the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the methyl carbon of the ester, the aminomethyl carbon, and the carbons of the cyclohexane ring.[1]
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 171.[1]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester, and C-H stretches of the cyclohexane ring.[1]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[2][7]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 mm x 15 cm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Time-dependent gradient from A to B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Purity Specification | >98.0% |
This is a representative method and may require optimization.[2][8]
Caption: A typical analytical workflow for the characterization of the title compound.
Applications in Drug Development
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate serves as a crucial building block in the synthesis of various pharmaceutically active compounds, primarily due to its rigid cyclohexane scaffold and the presence of two reactive functional groups with a defined spatial relationship.
Janus Kinase (JAK) Inhibitors
A significant application of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors.[9][10] JAKs are a family of intracellular, non-receptor tyrosine kinases that are involved in cytokine signaling pathways. Dysregulation of these pathways is implicated in a range of autoimmune and inflammatory diseases. The cyclohexane scaffold of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate provides a rigid core for the construction of molecules that can selectively bind to the active site of JAKs.
Caption: Role as an intermediate in the synthesis of Janus Kinase inhibitors.
Safety and Handling
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. As a general guideline for handling this and similar chemical compounds in a laboratory setting:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a valuable and versatile intermediate in modern pharmaceutical chemistry. Its well-defined stereochemistry and bifunctional nature make it an ideal starting material for the synthesis of complex drug molecules, most notably in the development of targeted therapies such as Janus kinase inhibitors. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective application in drug discovery and development.
References
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PubChem. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. [Link]
- Google Patents. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Google Patents.
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ResearchGate. Enantioselective synthesis of Janus kinase inhibitor (R)‐9. [Link]
- Google Patents. EP0055145B1 - 4-(aminomethyl)
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PrepChem.com. Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. [Link]
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PubMed. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]
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OUCI. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]
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MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]
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PubMed. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. [Link]
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Funcaps.com. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride >98.0%(HPLC)(T) 5g. [Link]
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LookChem. Cas 50738-63-1,(1r,4r)-methyl 4-(aminomethyl)cyclohexanecarboxylate. [Link]
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